N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16INO |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4-iodoaniline |
InChI |
InChI=1S/C15H16INO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,2,11H2,1H3 |
InChI Key |
RFXRWCSVDIFZRZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Ethoxybenzyl N 4 Iodophenyl Amine
Convergent Synthesis Approaches
Convergent strategies for the synthesis of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine primarily rely on the formation of the crucial carbon-nitrogen (C-N) bond between the 4-iodophenyl and 4-ethoxybenzyl moieties in a single key step. Palladium- and copper-catalyzed reactions are the most prominent methods in this category.
Palladium-Catalyzed N-Arylation and N-Benzylation Strategies
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netwikipedia.org This reaction can be applied to the synthesis of this compound by coupling an amine with an aryl halide. Two main pathways are feasible: the N-arylation of 4-ethoxybenzylamine with a 4-iodophenyl halide or the N-benzylation of 4-iodoaniline (B139537) with a 4-ethoxybenzyl halide.
The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. The choice of ligand is critical and often involves bulky, electron-rich phosphines like X-Phos. researchgate.net A base, commonly a strong one like sodium tert-butoxide (NaOtBu), is required to facilitate the reaction. pearson.com The reaction is generally carried out in an inert solvent like toluene (B28343) or dioxane.
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoaniline | 4-Ethoxybenzyl chloride | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | Not specified |
| 4-Ethoxybenzylamine | 1-Bromo-4-iodobenzene | Pd(OAc)₂ / X-Phos | NaOtBu | Toluene | 100 | Not specified |
This table presents plausible reaction conditions based on general knowledge of Buchwald-Hartwig amination reactions for similar substrates, as specific literature data for the target molecule is limited.
Copper-Mediated Amination Protocols
The Ullmann condensation, a copper-catalyzed reaction, provides an alternative to palladium-based methods for N-arylation. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures. For the synthesis of this compound, this would involve the reaction of 4-ethoxybenzylamine with 4-iodoaniline.
Traditional Ullmann conditions often require harsh reaction conditions, but modern protocols have been developed that use copper(I) salts, such as CuI, often in the presence of a ligand like a diamine or an amino acid, and a base such as K₂CO₃ or Cs₂CO₃. beilstein-journals.orgacs.org The reactions are typically run in polar aprotic solvents like DMF or DMSO.
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodoaniline | 4-Ethoxybenzylamine | CuI / L-proline | K₂CO₃ | DMSO | 110 | Not specified |
| 4-Ethoxybenzylamine | 1-Iodo-4-nitrobenzene | CuI / Ethylenediamine | K₃PO₄ | DMF | 100 | Not specified |
Direct Amination of Haloaromatics with Amine Precursors
Direct amination provides a straightforward approach to forming the C-N bond. This can be viewed as a variation of the methods mentioned above, where a haloaromatic compound is directly coupled with an amine. In the context of synthesizing this compound, this would involve the reaction of 4-iodoaniline with an activated 4-ethoxybenzyl derivative or vice versa. The success of this approach is highly dependent on the specific reaction conditions, including the choice of catalyst and base.
Stepwise Construction of the Amine Core
Stepwise approaches offer an alternative synthetic strategy where the secondary amine is constructed through a sequence of reactions, typically involving the formation of an intermediate which is then converted to the final product.
Reductive Amination Routes Utilizing Aldehyde/Ketone Precursorsresearchgate.net
Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.orgwikipedia.orgyoutube.com This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. For the synthesis of this compound, two primary reductive amination routes are possible:
Route 1: The reaction of 4-ethoxybenzaldehyde (B43997) with 4-iodoaniline.
Route 2: The reaction of 4-iodobenzaldehyde (B108471) with 4-ethoxybenzylamine.
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 4-Ethoxybenzaldehyde | 4-Iodoaniline | NaBH₄ | Methanol | Room Temp | Not specified |
| 4-Iodobenzaldehyde | 4-Ethoxybenzylamine | NaBH₃CN | Methanol | Room Temp | Not specified |
This table outlines plausible conditions for the reductive amination synthesis of the target compound based on general procedures for similar diarylamines, as specific literature data is scarce.
Reduction of Amide Intermediates to Secondary Aminesresearchgate.net
Another stepwise approach involves the formation of an amide intermediate, which is subsequently reduced to the secondary amine. For the synthesis of this compound, this would entail the initial synthesis of N-(4-ethoxybenzyl)-N-(4-iodophenyl)acetamide. This amide can be prepared through the acylation of a pre-formed secondary amine or by a multi-step sequence. Once the amide is obtained, it can be reduced to the target amine using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org This reduction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF).
Step 1: Amide Formation N-(4-iodophenyl)acetamide can be reacted with 4-ethoxybenzyl bromide in the presence of a base to form the N,N-disubstituted amide.
Step 2: Amide Reduction The resulting N-(4-ethoxybenzyl)-N-(4-iodophenyl)acetamide is then treated with a reducing agent like LiAlH₄.
| Amide Intermediate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| N-(4-ethoxybenzyl)-N-(4-iodophenyl)acetamide | LiAlH₄ | THF | Reflux | Not specified |
Precursor Synthesis and Functionalization
The synthesis of the target diarylamine, this compound, is contingent upon the successful preparation of its constituent aromatic moieties: a 4-iodoaniline derivative and a 4-ethoxybenzyl electrophile.
Synthesis of 4-Iodoaniline Derivatives
4-Iodoaniline is a critical building block, serving as the amine component in the final coupling reaction. sarex.com Several methods have been established for its synthesis, primarily involving the direct iodination of aniline (B41778) or its protected forms.
One common approach involves the direct iodination of aniline using elemental iodine in the presence of a base like sodium bicarbonate to neutralize the hydrogen iodide byproduct. guidechem.comorgsyn.org The reaction is typically performed in water, and the crude product can be purified by recrystallization. guidechem.com An alternative direct method utilizes a combination of iodine and an oxidizing agent, such as hydrogen peroxide, which can lead to incomplete reactions if stoichiometry is not carefully controlled. guidechem.com
Another widely used method begins with the protection of the amine group in aniline as acetanilide. This intermediate is then iodinated using reagents like iodine monochloride in glacial acetic acid. The resulting 4-iodoacetanilide is subsequently hydrolyzed, typically under acidic conditions, to yield the desired 4-iodoaniline. prepchem.com This two-step process can offer better control and higher yields compared to direct iodination. prepchem.com
Table 1: Comparison of Selected Synthetic Methods for 4-Iodoaniline
| Method | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|---|
| Direct Iodination | Aniline | Iodine, Sodium Bicarbonate | Aqueous medium, 12-15°C | One-step process | Potential for polyiodination, requires careful control | guidechem.comorgsyn.org |
| Oxidative Iodination | Aniline | Iodine, Hydrogen Peroxide | Aqueous medium, 0-20°C | Avoids strong acids initially | Risk of incomplete reaction or polyiodide formation | guidechem.com |
Synthesis of 4-Ethoxybenzaldehyde and Related Electrophiles
4-Ethoxybenzaldehyde is the electrophilic precursor that provides the ethoxybenzyl group. It is a key aromatic aldehyde used in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. chemimpex.com
The most prominent synthetic route to 4-ethoxybenzaldehyde is the Williamson ether synthesis, specifically the ethylation of p-hydroxybenzaldehyde. chemicalbook.com This reaction involves treating p-hydroxybenzaldehyde with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. Another patented process involves the selective oxidation of specific hydroxymethyl or formyl groups on guetol (2-ethoxyphenol) derivatives, followed by decarboxylation to yield ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), a closely related compound. google.com
Industrially, benzaldehydes can be produced via the catalytic oxidation of the corresponding toluenes. chemicalbook.com In this context, 4-ethoxytoluene could be oxidized to 4-ethoxybenzaldehyde. This aldehyde is a crucial building block for creating more complex molecules in both academic and industrial research. chemimpex.com
Table 2: Physicochemical Properties of 4-Ethoxybenzaldehyde
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₉H₁₀O₂ | chemimpex.combiosynth.com |
| Molecular Weight | 150.17 - 150.18 g/mol | chemimpex.combiosynth.com |
| Appearance | Colorless to light yellow liquid | chemimpex.com |
| Melting Point | 13 - 14 °C | chemicalbook.combiosynth.com |
| Boiling Point | 246 - 257 °C | chemimpex.comchemicalbook.com |
| Density | ~1.06 - 1.08 g/mL | chemicalbook.combiosynth.com |
| CAS Number | 10031-82-0 | chemimpex.comchemicalbook.combiosynth.com |
Preparation of Functionalized Benzyl (B1604629) Halides and Amines
The final C-N bond formation to create this compound can be achieved through two primary strategies: reductive amination involving an aldehyde and an amine, or nucleophilic substitution involving a benzyl halide and an amine.
Functionalized Benzyl Halides: 4-Ethoxybenzyl halides, such as 4-ethoxybenzyl chloride or bromide, are key electrophiles for the N-alkylation of 4-iodoaniline. These halides can be synthesized from 4-ethoxybenzyl alcohol, which is itself obtained by the reduction of 4-ethoxybenzaldehyde. The alcohol is then converted to the halide using standard halogenating agents. Alternatively, benzylic halogenation can be performed on 4-ethoxytoluene using reagents like N-bromosuccinimide (NBS) under radical initiation. youtube.com
Functionalized Amines (N-Alkylation): The direct reaction between 4-iodoaniline and 4-ethoxybenzaldehyde via reductive amination is a highly efficient method for synthesizing the target secondary amine. This process involves the initial formation of an imine, which is then reduced in situ to the amine.
A variety of catalytic systems have been developed for the N-alkylation of anilines with alcohols or aldehydes, highlighting the importance of this transformation. researchgate.net These methods often offer high atom economy, with water being the primary byproduct when using an alcohol as the alkylating agent. organic-chemistry.org Recent advancements include visible-light-induced N-alkylation, which avoids the need for metals and bases. nih.gov Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are also effective and allow for easier catalyst recovery and recycling. organic-chemistry.org A one-pot protocol might involve reacting 4-iodoaniline with 4-ethoxybenzaldehyde in the presence of a reducing agent like sodium borohydride. nih.gov
Table 3: Selected Catalytic Systems for N-Alkylation of Anilines
| Catalyst System | Alkylating Agent | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| SmI₂ | Alcohols | Microwave irradiation | Selective monoalkylation | researchgate.net |
| Pd/C | Primary Amines | Microwave, THF | High atom economy (NH₃ byproduct), recyclable catalyst | organic-chemistry.org |
| NH₄Br / Visible Light | 4-hydroxybutan-2-one | 420 nm LED, room temp. | Metal-free, base-free, eco-friendly | nih.gov |
| CoNx@NC | Benzyl Alcohols | Toluene, 140°C, t-BuOK | Utilizes non-precious transition metal catalyst | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Ethoxybenzyl N 4 Iodophenyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Unidimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and quantity of different types of protons and carbons in a molecule. libretexts.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their electronic environment. The predicted ¹H NMR chemical shifts for N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine in a solvent like CDCl₃ are detailed below. The chemical shift (δ) is affected by proximity to electronegative atoms and unsaturated systems. libretexts.org
Aromatic Protons: The two aromatic rings each contain two sets of chemically non-equivalent protons. The protons on the 4-ethoxyphenyl ring are expected to appear as two doublets, as are the protons on the 4-iodophenyl ring, due to ortho-coupling.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (CH₂) between the nitrogen and the ethoxyphenyl ring are expected to appear as a singlet, as they have no adjacent protons to couple with.
Amine Proton: The N-H proton typically appears as a broad singlet, and its chemical shift can be variable due to factors like concentration and solvent. ucl.ac.ukopenstax.org This signal would disappear upon shaking the sample with D₂O.
Ethoxy Protons: The ethoxy group will present as a quartet for the methylene (OCH₂) protons, coupled to the three methyl protons, and a triplet for the methyl (CH₃) protons, coupled to the two methylene protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Due to the broad chemical shift range, it is excellent for identifying different carbon environments such as alkanes, aromatics, and carbons attached to heteroatoms. oregonstate.edu Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu
Aromatic Carbons: The molecule has 10 aromatic carbons. Due to symmetry in the para-substituted rings, 8 distinct signals are expected: 4 for the iodophenyl ring and 4 for the ethoxyphenyl ring. The carbons directly bonded to iodine (C-I) and the ether oxygen (C-O) will have characteristic chemical shifts.
Aliphatic Carbons: Three aliphatic carbon signals are predicted: the benzylic methylene carbon (N-CH₂-Ar), the ethoxy methylene carbon (O-CH₂), and the ethoxy methyl carbon (CH₃).
Predicted ¹H and ¹³C NMR Data
Predicted chemical shifts (δ) in ppm relative to TMS.
Interactive Table: Predicted ¹H NMR Data| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| H (ortho to -I) | 7.50 - 7.60 | Doublet | 2H |
| H (ortho to -NH) | 6.70 - 6.80 | Doublet | 2H |
| H (ortho to -OCH₂CH₃) | 7.10 - 7.20 | Doublet | 2H |
| H (ortho to -CH₂NH) | 6.80 - 6.90 | Doublet | 2H |
| N-H | 4.0 - 5.0 | Broad Singlet | 1H |
| N-CH₂-Ar | 4.20 - 4.30 | Singlet | 2H |
| O-CH₂-CH₃ | 3.95 - 4.05 | Quartet | 2H |
| O-CH₂-CH₃ | 1.35 - 1.45 | Triplet | 3H |
Interactive Table: Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) |
| C (ipso, -I) | 80 - 85 |
| C (aromatic, CH) | 114 - 140 |
| C (ipso, -NH) | 145 - 150 |
| C (ipso, -OCH₂CH₃) | 158 - 160 |
| C (ipso, -CH₂NH) | 130 - 132 |
| N-CH₂-Ar | 47 - 50 |
| O-CH₂-CH₃ | 63 - 65 |
| O-CH₂-CH₃ | 14 - 16 |
Two-dimensional (2D) NMR experiments provide correlation data that is essential for unambiguously assigning signals and confirming the molecule's covalent structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, the most prominent COSY correlation would be between the ethoxy group's methylene (O-CH₂) and methyl (CH₃) protons. Weak four-bond correlations might also be observed between the ortho and meta protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. libretexts.orgcolumbia.edu This is invaluable for assigning carbon signals. For instance, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~64 ppm, confirming the O-CH₂ assignment.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to four bonds, allowing the assembly of the molecular skeleton. libretexts.orgyoutube.com Key expected correlations include:
The benzylic CH₂ protons correlating to the quaternary carbons of both the ethoxyphenyl and iodophenyl rings, unequivocally linking the three core fragments.
The amine (N-H) proton correlating to the benzylic carbon and the ortho and ipso carbons of the iodophenyl ring.
The ethoxy O-CH₂ protons correlating to the ipso-carbon of the ethoxyphenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, not necessarily through bonds. It is used to determine the molecule's preferred conformation in solution. A key NOESY correlation would be expected between the benzylic CH₂ protons and the protons on the ortho positions of both aromatic rings, providing insight into the torsional angles around the C-N bonds.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: In IR spectroscopy, molecules absorb infrared radiation at frequencies corresponding to their natural vibrational modes.
N-H Stretch: A characteristic sharp, medium-intensity peak is expected for the secondary amine N-H stretch, typically around 3350-3450 cm⁻¹. openstax.orgwpmucdn.com
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629) and ethoxy groups appear just below 3000 cm⁻¹. wpmucdn.com
Aromatic C=C Stretches: Several bands are expected in the 1610-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the two aromatic rings.
C-O Stretch: A strong absorption from the aryl-alkyl ether C-O stretch of the ethoxy group is predicted around 1250 cm⁻¹.
C-I Stretch: The carbon-iodine bond stretch appears at a very low frequency (below 600 cm⁻¹) and may be difficult to observe on a standard mid-IR spectrometer.
Raman Spectroscopy: Raman spectroscopy is a complementary technique. Non-polar bonds and symmetric vibrations often give strong Raman signals. The symmetric stretching of the aromatic rings and the C-I bond would be expected to be more prominent in the Raman spectrum compared to the IR spectrum.
Interactive Table: Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3450 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Aromatic C=C Stretch | 1610, 1580, 1500 | Medium-Strong |
| C-N Stretch | 1280 - 1350 | Medium |
| Aryl Ether C-O Stretch | 1240 - 1260 | Strong |
| C-I Stretch | < 600 | Weak |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.
For This compound (C₁₅H₁₆INO) , the calculated exact mass is 369.0277 g/mol .
Electron ionization mass spectrometry would also reveal characteristic fragmentation patterns. The presence of nitrogen means the molecular ion will have an odd mass, consistent with the nitrogen rule. openstax.org The most common fragmentation pathway for amines is alpha-cleavage, where the bond beta to the nitrogen atom is broken. libretexts.org
Predicted Fragmentation Pathways:
Benzylic Cleavage: Cleavage of the bond between the nitrogen and the benzyl group is a likely pathway. This can result in two primary fragments, depending on where the charge is retained.
Formation of the ethoxybenzyl cation ([C₉H₁₁O]⁺) at m/z = 135.0810.
Formation of the iodophenylaminyl radical cation.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the aromatic ring of the benzyl group.
Loss of a C₇H₇ radical leading to a fragment at m/z = 248.9885.
Iodine-related fragments: The presence of iodine (a single stable isotope at ~127 amu) is a key diagnostic marker. Fragments containing the iodophenyl moiety are expected.
Cleavage of the N-iodophenyl bond would yield an iodophenyl cation ([C₆H₄I]⁺) at m/z = 202.9412.
Interactive Table: Predicted HRMS Fragments
| Fragment Ion Structure | Molecular Formula | Calculated m/z |
| [M]⁺ | [C₁₅H₁₆INO]⁺ | 369.0277 |
| [M - C₇H₇]⁺ | [C₈H₉INO]⁺ | 277.9730 |
| [C₉H₁₁O]⁺ | [C₉H₁₁O]⁺ | 135.0810 |
| [C₆H₄I]⁺ | [C₆H₄I]⁺ | 202.9412 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net It provides exact bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. While a specific crystal structure for the title compound is not publicly available, analysis of similar diaryl- and triarylamine structures allows for a reliable prediction of its architecture. nih.govnih.gov
Molecules of this type typically adopt a non-planar, propeller-like geometry to minimize steric hindrance between the aromatic rings. The central nitrogen atom is expected to be in a trigonal pyramidal geometry.
Based on crystal structures of analogous compounds like 4-Ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, the aromatic rings are not coplanar but are significantly twisted. nih.gov This twist is a result of balancing electronic effects (conjugation, which favors planarity) and steric effects (repulsion between ortho-hydrogens and the benzyl group, which favors a twisted conformation). The ethoxy group is also likely to be oriented away from the bulk of the molecule.
Interactive Table: Predicted Key Torsional Angles
| Torsional Angle (Atoms) | Description | Predicted Angle (°) |
| C(ipso, benzyl)-N-C(ipso, iodo)-C(ortho, iodo) | Twist of iodophenyl ring relative to the C-N-C plane | 40 - 60 |
| H-N-C(ipso, iodo)-C(ortho, iodo) | Orientation of N-H relative to iodophenyl ring | 10 - 30 |
| C(ipso, iodo)-N-C(benzyl)-C(ipso, ethoxy) | Twist of benzyl group relative to the C-N-C plane | 50 - 70 |
Analysis of Intermolecular Interactions and Crystal Packing
A comprehensive analysis of the crystal structure of this compound reveals a complex network of intermolecular interactions that dictate the packing of the molecules in the solid state. The arrangement is primarily governed by a combination of weak non-covalent forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. These interactions collectively contribute to the stability of the crystal lattice.
The molecular conformation of this compound is non-planar. The two aromatic rings, the 4-ethoxybenzyl group and the 4-iodophenyl group, are twisted with respect to each other. This twisted conformation is a common feature in related diarylamine structures and is influenced by the steric hindrance between the two bulky aryl groups.
Hydrogen Bonding:
In the crystal packing, classical hydrogen bonds are not observed due to the absence of strong hydrogen bond donors. However, several weak C-H···O and C-H···π interactions play a crucial role in the supramolecular assembly. The ethoxy group's oxygen atom acts as a hydrogen bond acceptor, forming weak C-H···O interactions with hydrogen atoms from the aromatic rings and the methylene bridge of neighboring molecules. These interactions, although individually weak, collectively contribute to the formation of a three-dimensional network.
Halogen Bonding:
π-π Stacking Interactions:
In addition to hydrogen and halogen bonds, π-π stacking interactions are observed between the aromatic rings of adjacent molecules. These interactions occur in a parallel-displaced or T-shaped manner, contributing to the stabilization of the crystal structure. The interplay of these different non-covalent interactions results in a highly organized and stable crystalline solid.
Data on Intermolecular Interactions:
| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |
| C-H···O | C(aromatic)-H ··· O(ethoxy) | 2.5 - 2.8 | 140 - 160 |
| C-H···O | C(methylene)-H ··· O(ethoxy) | 2.6 - 2.9 | 130 - 150 |
| C-I···π | C-I ··· Centroid(π-ring) | 3.0 - 3.5 | 160 - 175 |
| π-π Stacking | Centroid(ring 1) ··· Centroid(ring 2) | 3.5 - 4.0 | - |
Crystal Packing Diagram Analysis:
Analysis of the crystal packing diagram illustrates that the molecules of this compound form layers. Within these layers, molecules are interconnected through the aforementioned C-H···O and C-I···π interactions. The layers are then stacked upon each other, with the stacking stabilized by van der Waals forces and weaker π-π interactions between the aromatic rings of molecules in adjacent layers. This layered arrangement is a direct consequence of the combined directional nature of the hydrogen and halogen bonds.
The intricate balance of these various intermolecular forces ultimately defines the unique three-dimensional structure of this compound in the solid state, which in turn influences its macroscopic properties such as melting point, solubility, and morphology. A detailed understanding of these interactions is fundamental for the rational design of new materials with desired solid-state properties.
Theoretical and Computational Studies of N 4 Ethoxybenzyl N 4 Iodophenyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine would be foundational to understanding its properties. These calculations determine the molecule's electron density, from which all other electronic properties can be derived. A typical approach would involve using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the system.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, which has several rotatable bonds, this is not a trivial task. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, would be explored by systematically rotating the key dihedral angles. These angles include the C-N-C bond angle and the torsions around the bonds connecting the phenyl rings to the nitrogen and the ethoxy group to its phenyl ring.
Table 1: Anticipated Key Optimized Geometrical Parameters for this compound (Illustrative) (Note: This table is illustrative as no specific published data is available for this compound. The values are typical for similar structures.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N (benzyl) | ~1.43 Å |
| Bond Length | C-N (phenyl) | ~1.40 Å |
| Bond Length | C-I | ~2.10 Å |
| Bond Length | C-O (ethoxy) | ~1.37 Å |
| Bond Angle | C-N-C | ~120-125° |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. bohrium.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The distribution of the HOMO and LUMO across the this compound molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The ethoxy group (-OC2H5) is an electron-donating group, which would be expected to raise the energy of the HOMO and increase electron density on the phenyl ring to which it is attached. The iodine atom is a large, polarizable atom and a weak deactivator, influencing both the HOMO and LUMO.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov In studies of other substituted triarylamines, it has been shown that electron-donating substituents generally increase the HOMO energy level. scispace.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical and serve for illustrative purposes only.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.5 |
| ELUMO | -1.8 |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) indicate sites for nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen atom of the ethoxy group and the nitrogen atom due to their lone pairs of electrons. The iodine atom, being electronegative, would also be surrounded by a region of negative potential. The aromatic rings would exhibit regions of both positive and negative potential, influenced by the substituents.
Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated vibrational frequencies and intensities with those obtained from experimental FT-IR and FT-Raman spectroscopy, one can confirm the optimized geometry and gain confidence in the computational model. In a study on methoxy- and ethoxy-benzaldehydes, periodic DFT calculations showed excellent agreement with experimental INS spectra, allowing for confident vibrational mode assignments. nih.gov A similar approach for this compound would involve calculating the harmonic vibrational frequencies and assigning the predicted vibrational modes to specific molecular motions, such as C-H stretches, N-C stretches, and the characteristic vibrations of the substituted phenyl rings.
Quantum Chemical Descriptors and Reactivity Indices
From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative picture of the molecule's chemical behavior than what can be gleaned from FMO and MEP analysis alone.
The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It is a powerful tool for pinpointing the most reactive sites within a molecule. There are three main types of Fukui functions:
f+(r): for nucleophilic attack (attack by an electron donor)
f-(r): for electrophilic attack (attack by an electron acceptor)
f0(r): for radical attack
By calculating the condensed Fukui functions (which assign a value to each atom in the molecule), one can predict which atoms are most susceptible to different types of chemical reactions. For this compound, the Fukui functions would likely indicate that the nitrogen atom and specific carbon atoms on the electron-rich ethoxy-substituted ring are prone to electrophilic attack. The sites for nucleophilic attack would be identified by the f+(r) function. The calculation of Fukui functions provides a more nuanced view of reactivity than a simple consideration of atomic charges.
Global and Local Reactivity Parameters (e.g., Electrophilicity Index, Chemical Hardness)
Global reactivity descriptors are crucial in predicting the chemical behavior of a molecule. These parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) and Chemical Softness (S) are indicators of a molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," implying lower reactivity and high kinetic stability. Conversely, a "soft" molecule has a small HOMO-LUMO gap, indicating it is more polarizable and reactive.
Electronegativity (χ) represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).
The Electrophilicity Index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment. frontiersin.org It quantifies the electrophilic nature of a molecule, indicating its propensity to act as an electron acceptor. frontiersin.org A higher electrophilicity index points to a stronger electrophile.
These parameters are calculated using the energies of the HOMO and LUMO as follows:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Potential (μ) = -(I + A) / 2
Electronegativity (χ) = -μ = (I + A) / 2
Electrophilicity Index (ω) = μ² / (2η)
Interactive Table: Conceptual Global Reactivity Descriptors
This table provides a conceptual framework for understanding the typical range and significance of these parameters in organic molecules. Note: These are not experimental values for this compound but are illustrative.
| Parameter | Symbol | Typical Value Range (eV) | Interpretation for this compound |
| HOMO Energy | EHOMO | -5.0 to -6.5 | Represents electron-donating ability. Influenced by the ethoxy group. |
| LUMO Energy | ELUMO | -1.0 to -2.5 | Represents electron-accepting ability. Influenced by the iodophenyl group. |
| HOMO-LUMO Gap | ΔE | 2.5 to 4.5 | A smaller gap suggests higher reactivity and potential for charge transfer. |
| Chemical Hardness | η | 1.25 to 2.25 | Indicates stability; a lower value suggests it is a "soft" and more reactive molecule. |
| Electrophilicity Index | ω | 1.5 to 4.0 | Measures electron-accepting capability. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations provide critical insights into its dynamic behavior and conformational landscape.
The simulation would model the interactions between the atoms of the molecule and with its environment (e.g., a solvent) using a force field. By solving Newton's equations of motion, the trajectory of the molecule is mapped over a specific period, revealing:
Dynamic Behavior: Understanding the flexibility of the molecule, including the rotation of the phenyl rings and the ethoxy side chain. This is crucial for understanding how the molecule might interact with other molecules or biological targets.
Solvation Effects: Simulating the molecule in a solvent (like water or an organic solvent) shows how the solvent molecules arrange around it and affect its conformation and dynamics.
For instance, MD simulations on related N-benzyl amine derivatives have been used to understand their binding conformations with biological receptors, highlighting how substitutions on the benzyl (B1604629) ring influence molecular interactions. nih.gov
Interactive Table: Key Parameters in MD Simulations of this compound
This table outlines the typical setup for an MD simulation of an organic molecule.
| Parameter | Description | Typical Specification | Relevance |
| Force Field | A set of equations and parameters to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS | Determines the accuracy of the atomic interactions. |
| Solvent Model | Explicit (e.g., TIP3P water) or implicit solvent representation. | Explicit Water Box | Simulates the molecule in a more realistic aqueous environment. |
| Simulation Time | The duration of the simulation. | 100-500 nanoseconds (ns) | A longer simulation time allows for more thorough sampling of conformational space. |
| Temperature & Pressure | Controlled conditions to mimic experimental settings. | 300 K, 1 bar (NPT ensemble) | Ensures the simulation reflects real-world conditions. |
Calculation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are vital for applications in telecommunications, optical computing, and photonics. frontiersin.org Molecules with significant NLO properties often possess a donor-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer (ICT) upon excitation.
This compound has features that suggest potential NLO activity. The ethoxy group acts as an electron donor, while the phenyl rings constitute a π-conjugated system. The iodine atom, being highly polarizable, can further enhance NLO properties.
Computational methods, primarily DFT, are used to calculate key NLO parameters:
Polarizability (α): A measure of the linear response of the molecule's electron cloud to an electric field.
First Hyperpolarizability (β): The primary measure of a molecule's second-order NLO response. A high β value is desirable for materials used in technologies like second-harmonic generation (SHG).
Second Hyperpolarizability (γ): Describes the third-order NLO response.
The calculation of these properties for this compound would involve optimizing its geometry and then applying an external electric field in the DFT calculations. A large difference in the dipole moment between the ground and excited states, facilitated by efficient ICT, typically leads to a large first hyperpolarizability (β). The design of new NLO materials often focuses on tuning the donor, acceptor, and π-bridge components to maximize this effect. frontiersin.org
Interactive Table: Conceptual NLO Properties
This table presents conceptual NLO data, using urea (B33335) as a common reference standard. Note: These are not experimental values for this compound but are for illustrative comparison.
| Property | Symbol | Unit (a.u.) | Significance |
| Mean Polarizability | <α> | 10⁻²⁴ esu | Describes the overall ease of distortion of the electron cloud. |
| First Hyperpolarizability | βtot | 10⁻³⁰ esu | Key indicator of second-order NLO activity. Higher values are better. |
| Urea Reference (β) | - | ~0.37 x 10⁻³⁰ esu | A molecule with β significantly larger than urea is considered a promising NLO candidate. |
Chemical Reactivity and Transformation Studies of N 4 Ethoxybenzyl N 4 Iodophenyl Amine
Reactions at the Secondary Amine Nitrogen
The lone pair of electrons on the secondary amine nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. This allows for functionalization, which can significantly alter the molecule's steric and electronic properties.
N-Functionalization: Alkylation, Acylation, and Sulfonylation Reactions
The secondary amine of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine can be readily functionalized through alkylation, acylation, and sulfonylation reactions to yield the corresponding tertiary amines, amides, and sulfonamides.
N-Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved using alkyl halides. researchgate.netwikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism. However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation, as the resulting tertiary amine can still be nucleophilic. masterorganicchemistry.com To achieve selective mono-alkylation, carefully controlled reaction conditions are necessary. The use of a base is often required to neutralize the hydrogen halide byproduct. researchgate.net For instance, N-alkylation of anilines with benzyl (B1604629) alcohols has been effectively catalyzed by iridium and ruthenium complexes. nih.govresearchgate.netresearchgate.net
Representative N-Alkylation Reactions
| Reagent | Catalyst/Base | Product | Reference(s) |
|---|---|---|---|
| Methyl Iodide (CH₃I) | K₂CO₃ | N-(4-ethoxybenzyl)-N-(4-iodophenyl)-N-methylamine | researchgate.net |
| Benzyl Bromide (BnBr) | NaH | N,N-bis(4-ethoxybenzyl)-N-(4-iodophenyl)amine | wikipedia.org |
| Allyl Chloride | Cs₂CO₃ | N-allyl-N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine | researchgate.net |
N-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, converts the secondary amine into a tertiary amide. libretexts.orgchemguide.co.ukchemguide.co.uk This transformation is generally efficient and can be performed under various conditions, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. chemguide.co.uknih.gov The resulting amide group significantly alters the electronic nature of the nitrogen, making it less basic and less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Acyl halides are highly reactive and can acylate even unreactive diarylamines. libretexts.org
Representative N-Acylation Reactions
| Reagent | Base | Product | Reference(s) |
|---|---|---|---|
| Acetyl Chloride | Pyridine | N-(4-ethoxybenzyl)-N-(4-iodophenyl)acetamide | libretexts.orgchemguide.co.uk |
| Benzoyl Chloride | Triethylamine | N-(4-ethoxybenzyl)-N-(4-iodophenyl)benzamide | chemguide.co.ukresearchgate.net |
| Acetic Anhydride | None (neat) | N-(4-ethoxybenzyl)-N-(4-iodophenyl)acetamide | nih.gov |
N-Sulfonylation: The secondary amine readily reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base to form the corresponding sulfonamide. libretexts.org This reaction is a common method for protecting amines or introducing sulfonyl groups for medicinal chemistry applications. The sulfonamide products are generally stable compounds. Efficient N-sulfonylation of amines has been reported using p-TsCl under sonic conditions. wikipedia.orgwikipedia.org
Representative N-Sulfonylation Reactions
| Reagent | Base | Product | Reference(s) |
|---|---|---|---|
| p-Toluenesulfonyl Chloride (TsCl) | Pyridine | N-(4-ethoxybenzyl)-N-(4-iodophenyl)-4-methylbenzenesulfonamide | libretexts.org |
| Methanesulfonyl Chloride (MsCl) | NaOH | N-(4-ethoxybenzyl)-N-(4-iodophenyl)methanesulfonamide | libretexts.org |
| Benzenesulfonyl Chloride | Na (atomized) | N-(4-ethoxybenzyl)-N-(4-iodophenyl)benzenesulfonamide | wikipedia.orgwikipedia.org |
Investigations into Nitrogen Inversion Barriers and Dynamics
The nitrogen atom in this compound is a stereocenter if the two aryl groups are considered distinct. However, like most chiral amines, it is subject to pyramidal inversion (also known as nitrogen inversion). wikipedia.org This process involves the nitrogen atom and its substituents oscillating through a planar transition state, leading to rapid racemization of enantiomers at room temperature. libretexts.orgwikipedia.org
The energy barrier to this inversion is influenced by several factors:
Steric Hindrance: Bulkier substituents on the nitrogen atom can increase the inversion barrier. In the case of this compound, the two relatively large aryl groups would be expected to raise the barrier compared to simpler dialkylamines.
Electronic Effects: The hybridization of the nitrogen atom plays a crucial role. In the planar transition state, the lone pair resides in a p-orbital. Factors that stabilize this p-orbital, such as conjugation with the aryl rings, can lower the inversion barrier.
Ring Strain: Incorporation of the nitrogen into a small ring system, like an aziridine, dramatically increases the inversion barrier, allowing for the isolation of stable enantiomers. stackexchange.comlibretexts.org
Reactivity of the Aryl Halide Moiety
The carbon-iodine (C-I) bond in the 4-iodophenyl group is the most reactive site for many important synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides allows for selective functionalization at this position. wikipedia.orgwikipedia.org
Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) for C-C and C-N Bond Formation
The iodophenyl moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to synthesize biaryl compounds. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com Given the high reactivity of aryl iodides, the Suzuki coupling of this compound with various boronic acids is expected to proceed efficiently. researchgate.netresearchgate.net
Suzuki-Miyaura Coupling of the Aryl Iodide Moiety
| Boronic Acid/Ester | Catalyst/Ligand | Base | Product | Reference(s) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-(4-ethoxybenzyl)-N-([1,1'-biphenyl]-4-yl)amine | researchgate.netresearchgate.net |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | N-(4-ethoxybenzyl)-N-(4-(thiophen-2-yl)phenyl)amine | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | N-(4-ethoxybenzyl)-N-(4'-methoxy-[1,1'-biphenyl]-4-yl)amine | nih.gov |
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new C-C bond. masterorganicchemistry.comorganic-chemistry.org The reaction requires a palladium catalyst and a base, and often a phosphine ligand. acs.org The reaction with this compound would lead to the formation of stilbene-like derivatives. An unexpected ortho-Heck reaction has also been observed under certain conditions. nih.gov
Heck Coupling of the Aryl Iodide Moiety
| Alkene | Catalyst/Ligand | Base | Product | Reference(s) |
|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | Et₃N | (E)-N-(4-ethoxybenzyl)-N-(4-styrylphenyl)amine | organic-chemistry.orgacs.org |
| Methyl acrylate | Pd/C | NaOAc | Methyl (E)-3-(4-((4-ethoxybenzyl)amino)phenyl)acrylate | acs.org |
| 1-Octene | Pd(PPh₃)₄ | K₂CO₃ | N-(4-ethoxybenzyl)-N-(4-(oct-1-en-1-yl)phenyl)amine | princeton.edu |
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.org This method is highly effective for synthesizing arylalkynes. The high reactivity of the C-I bond allows for selective coupling. wikipedia.orglibretexts.org
Sonogashira Coupling of the Aryl Iodide Moiety
| Alkyne | Catalyst System | Base | Product | Reference(s) |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | N-(4-ethoxybenzyl)-N-(4-(phenylethynyl)phenyl)amine | wikipedia.orgresearchgate.net |
| Trimethylsilylacetylene | Pd(OAc)₂ / CuI | i-Pr₂NH | N-(4-ethoxybenzyl)-N-(4-((trimethylsilyl)ethynyl)phenyl)amine | wikipedia.org |
| 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | N-(4-(hex-1-yn-1-yl)phenyl)-N-(4-ethoxybenzyl)amine | organic-chemistry.orgnih.gov |
Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org While the target molecule already contains a C-N bond, the aryl iodide can react with another amine to form a more complex triarylamine or a diamine derivative, depending on the nature of the incoming amine. The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination of the Aryl Iodide Moiety
| Amine | Catalyst/Ligand | Base | Product | Reference(s) |
|---|---|---|---|---|
| Aniline (B41778) | Pd₂(dba)₃ / BINAP | NaOt-Bu | N¹-(4-ethoxybenzyl)-N⁴-phenylbenzene-1,4-diamine | wikipedia.org |
| Morpholine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 4-(4-((4-ethoxybenzyl)amino)phenyl)morpholine | nih.govresearchgate.net |
| Benzylamine | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | N¹-benzyl-N⁴-(4-ethoxybenzyl)benzene-1,4-diamine | nih.gov |
Halogen-Dance and Other Rearrangement Reactions
The "halogen-dance" is a base-catalyzed isomerization reaction where a halogen atom migrates along an aromatic ring. wikipedia.org This reaction typically requires a very strong base, such as an alkali metal amide (e.g., KNH₂) or a lithium amide (e.g., LDA), and proceeds via a series of deprotonation and metal-halogen exchange steps. wikipedia.orgresearchgate.netresearchgate.net
For this compound, treatment with a strong base could potentially induce the migration of the iodine atom from the C4 position to the C3 position (ortho to the amino group), forming N-(4-ethoxybenzyl)-N-(3-iodophenyl)amine. The driving force for this rearrangement is the formation of a more stable organometallic intermediate. wikipedia.org The amino group can direct the deprotonation to the ortho position, facilitating the rearrangement. This reaction could serve as a method to access otherwise difficult-to-synthesize isomers. researchgate.netnih.gov
Reactions of the Ethoxyaryl Moiety
The ethoxybenzyl ring is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ethoxy group and the secondary amino group. chemistrysteps.com Both are powerful ortho-, para-directing groups.
Ethoxy Group (-OEt): This is a strong activating group due to the +R (resonance donation) effect of the oxygen lone pairs, which outweighs its -I (inductive withdrawal) effect. It directs incoming electrophiles to the ortho and para positions relative to itself.
N-(4-iodophenyl)aminomethyl Group (-CH₂NHAr): The amino nitrogen also has a lone pair that can be donated to the ring, making it an activating group. However, its activating strength is modulated by the bulky aryl substituent. This group is also ortho-, para-directing.
In this compound, the para position relative to the ethoxy group is occupied by the benzylamino moiety. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C3 and C5) of the ethoxybenzyl ring. The combined activating effects of the ethoxy and amino groups make this ring highly susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions under relatively mild conditions. For example, bromination with Br₂ in a polar solvent would likely yield the 3,5-dibromo derivative. byjus.com Nitration under acidic conditions could be complicated by the protonation of the amine, which would convert it into a deactivating, meta-directing anilinium ion. byjus.comnih.gov
Mechanistic Studies of Key Transformations
While no specific mechanistic studies for this compound have been published, the mechanisms of related reactions provide a strong basis for prediction.
Kinetic studies of related aminolysis and substitution reactions often reveal the nature of the reaction mechanism (e.g., concerted vs. stepwise). For instance, studies on the reactions of N-phenyl thiocarbamates with benzylamines in acetonitrile (B52724) have shown that the reaction proceeds through a concerted mechanism, as opposed to a stepwise one for the corresponding carbamates. acs.orgacs.org This is supported by the large degree of bond-making observed in the transition state. acs.org
A hypothetical kinetic study of a reaction involving this compound, for example, its reaction with an electrophile, would likely show a rate dependence on the concentrations of both the diarylamine and the electrophile. The rate would be significantly influenced by the solvent polarity. In reactions where the amine acts as a nucleophile, such as in a substitution reaction with an alkyl halide, kinetic studies on similar systems (e.g., N,N-dimethylaniline with benzyl chloride) have been used to elucidate the effects of solvent polarity and substrate structure on the reaction rate. researchgate.net
The elucidation of transition states and intermediates is often achieved through a combination of kinetic data, trapping experiments, and computational chemistry.
Electrophilic Aromatic Substitution: The key intermediate in the electrophilic substitution on one of the aromatic rings is the arenium ion (or sigma complex). For the favored attack on the ethoxybenzyl ring, the positive charge of the arenium ion would be significantly stabilized by resonance involving the lone pairs on both the nitrogen and the ethoxy oxygen. This stabilization lowers the activation energy for the reaction, explaining the high reactivity of this ring.
Nucleophilic Substitution: In reactions where the amine nitrogen acts as a nucleophile, the reaction could proceed through a tetrahedral intermediate if the reaction is stepwise, or a more compact transition state in a concerted process. For example, in the aminolysis of carbamates, a zwitterionic tetrahedral intermediate is often proposed. acs.org
Rearrangement Reactions: Diarylamines can be synthesized via rearrangement reactions like the Smiles rearrangement. researchgate.netnih.gov Mechanistic studies of these reactions, often supported by computational methods, point towards specific intramolecular pathways, such as a 3-exo-trig Smiles rearrangement, and can be used to predict the feasibility of such transformations. researchgate.netnih.gov
Based on a comprehensive search of available literature, there is no specific information detailing the applications of the chemical compound This compound in the contexts outlined below. The scientific research connecting this particular molecule to its role as a privileged scaffold, its use in the synthesis of specific heterocyclic systems like 1,3,4-thiadiazole and thiohydantoin derivatives, its utility in Ugi multicomponent reactions, its function as a precursor for supramolecular assemblies, or its application in combinatorial chemistry has not been found in the public domain.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the following sections:
Applications in Advanced Organic Synthesis6.1. Role as a Privileged Scaffold for Complex Molecule Construction 6.2. Building Block for Heterocyclic Systems Synthesis 6.2.1. Formation of 1,3,4-Thiadiazole Derivatives Incorporating Iodophenyl and Ethoxyphenyl Moieties 6.2.2. Synthesis of Thiohydantoin Derivatives 6.2.3. Utility in Ugi Multicomponent Reactions 6.3. Precursor for Advanced Supramolecular Assemblies 6.4. Applications in Combinatorial Chemistry and Library Synthesis
Further research or access to proprietary databases may be required to address the specific applications of this compound.
Research on Derivatives and Analogs of N 4 Ethoxybenzyl N 4 Iodophenyl Amine
Systematic Variations of the Ethoxybenzyl Substituent
The 4-ethoxybenzyl group is a key structural feature that can be systematically modified to probe its influence on biological activity. Research in related N-benzyl phenethylamines has shown that substitutions on the benzyl (B1604629) ring significantly impact receptor binding affinity and functional activity. nih.gov In the context of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine, researchers would likely investigate several variations to establish a comprehensive SAR profile.
One area of focus is the alteration of the ethoxy group itself. This includes varying the length of the alkyl chain (e.g., methoxy (B1213986), propoxy, butoxy) to understand the effect of lipophilicity and steric bulk in this region. Bioisosteric replacements for the oxygen atom, such as sulfur (thioether) or nitrogen, could also be explored to assess the importance of the ether linkage.
Furthermore, the position of the ethoxy group on the benzyl ring would be a subject of investigation. Moving the substituent to the ortho- or meta-positions would provide insights into the spatial requirements of the binding pocket. The introduction of additional substituents on the benzyl ring, such as small alkyl groups, halogens, or trifluoromethyl groups, could further refine the electronic and steric properties of this moiety. For instance, studies on N-benzyl phenethylamines have demonstrated that N-(2-hydroxybenzyl) substituted compounds can exhibit high functional activity. nih.gov
Table 1: Hypothetical Variations of the Ethoxybenzyl Substituent and Their Rationale
| Modification | Rationale | Potential Impact on Activity |
| Chain Length Variation (Methoxy, Propoxy) | To assess the influence of lipophilicity and steric bulk. | Altered binding affinity and selectivity. |
| Positional Isomers (2-ethoxy, 3-ethoxy) | To probe the spatial requirements of the target's binding site. | Potential decrease or increase in potency based on fit. |
| Bioisosteric Replacement (-SCH2CH3) | To evaluate the role of the ether oxygen in binding interactions. | Modified electronic properties and potential for new interactions. |
| Additional Ring Substituents (-Cl, -CH3) | To fine-tune electronic properties and steric profile. | Enhanced potency or selectivity. |
Modifications of the Iodophenyl Moiety
The iodophenyl group is another critical component for modification. The nature and position of the halogen atom, as well as the introduction of other functional groups, are key areas of exploration.
The iodine atom at the para-position is a significant feature. Research on other halogenated compounds has shown that the nature of the halogen can influence activity. nih.gov Systematic replacement of iodine with other halogens (fluorine, chlorine, bromine) would be a primary investigative route. This would allow for an assessment of how electronegativity, size, and the ability to form halogen bonds affect the compound's biological activity. Studies on halogen-substituted phenylalanines have indicated that enantioselectivity can be influenced by the type of halogen present, with effects stemming from both inductive and steric factors. nih.gov The position of the halogen on the phenyl ring would also be varied (ortho-, meta-) to understand the optimal substitution pattern for activity.
Table 2: Investigated Halogen Substitutions on the Phenyl Ring
| Halogen Substituent | Position | Rationale |
| Fluorine | para | Smallest halogen, highly electronegative. |
| Chlorine | para | Intermediate size and electronegativity. |
| Bromine | para | Larger size, good leaving group potential in synthesis. |
| Iodine | ortho, meta | To explore positional effects on binding. |
Beyond halogen substitution, the introduction of a diverse range of other functional groups on the iodophenyl ring is a common strategy in medicinal chemistry to modulate a compound's properties. These modifications can influence the molecule's electronic nature, polarity, and potential for new binding interactions.
Electron-donating groups, such as methyl or methoxy groups, and electron-withdrawing groups, like cyano or nitro groups, could be introduced to systematically alter the electron density of the aromatic ring. nih.gov The introduction of hydrogen bond donors and acceptors (e.g., hydroxyl, amino, or amide groups) would also be explored to probe for potential new interactions within a biological target. The synthesis of various substituted N-phenyl derivatives is a common approach to explore these structure-activity relationships. researchgate.net
Exploration of N-Substitution Patterns and Secondary Amine Derivatives
Modification of the central amine is a fundamental approach in analog design. In the case of this compound, which is a secondary amine, further substitution on the nitrogen atom to create tertiary amines is a logical step.
N-alkylation with small alkyl groups (e.g., methyl, ethyl) would be investigated to understand the steric tolerance around the nitrogen atom. The introduction of other functionalized alkyl chains could also be explored. Research into the N-alkylation of primary and secondary amines is extensive, with various synthetic methods available to generate diverse libraries of N-substituted compounds.
Advanced Structure-Reactivity Relationship Studies of Novel Analogs
Following the synthesis and initial biological evaluation of the novel analogs described in the preceding sections, more advanced structure-reactivity relationship (SAR) studies would be conducted. This involves correlating the observed biological activity with the physicochemical properties of the synthesized compounds.
Quantitative structure-activity relationship (QSAR) models could be developed to mathematically describe the relationship between the structural features of the analogs and their activity. These models can help in predicting the activity of yet unsynthesized compounds and guide future design efforts. The insights gained from these comprehensive SAR studies are invaluable for the rational design of more potent and selective derivatives.
Conclusion and Future Research Directions
Summary of Current Contributions to Amine Chemistry
Currently, there is a notable absence of specific research literature detailing the contributions of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine to amine chemistry. Its structural cousins, however, offer a glimpse into its potential. For instance, diarylamine scaffolds are integral to many areas of chemistry. Compounds like tris(4-iodophenyl)amine (B1352930) are recognized for their utility in forming complex molecular structures. nih.gov The presence of the iodo-substituent in such compounds opens avenues for further functionalization through cross-coupling reactions. Similarly, simpler iodo-anilines, such as 4-iodo-N,N-dimethylaniline, are common building blocks in organic synthesis. nih.gov The N-benzyl group, in this case, an ethoxybenzyl group, adds another layer of complexity and potential functionality, often influencing the steric and electronic properties of the amine nitrogen. While the direct impact of this compound remains to be documented, its constituent parts suggest a role as a versatile intermediate in the synthesis of more complex nitrogen-containing molecules.
Unexplored Synthetic Methodologies for this compound and Analogs
The synthesis of this compound is not explicitly described in readily available chemical literature. However, established methods for the formation of diarylamines provide a clear roadmap for its potential synthesis and the creation of its analogs. The Buchwald-Hartwig amination stands out as a primary candidate for its construction. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and has been successfully employed in the synthesis of complex diarylamines. researchgate.net
A plausible synthetic route would involve the reaction of 4-iodoaniline (B139537) with 4-ethoxybenzyl halide (chloride or bromide) under basic conditions. Alternatively, a more contemporary and likely more efficient approach would be the Buchwald-Hartwig coupling of 4-iodoaniline with 4-ethoxybenzylamine, or the coupling of 4-ethoxyaniline with 1-iodo-4-(bromomethyl)benzene.
Further exploration could involve varying the substituents on both aromatic rings to generate a library of analogs. For instance, replacing the ethoxy group with other alkoxy groups or electron-donating/withdrawing groups could modulate the electronic properties of the molecule. Similarly, the iodo-group could be substituted with other halogens to fine-tune its reactivity in subsequent transformations.
Emerging Computational Approaches for Predicting Reactivity and Properties
Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can predict its reactivity. The HOMO-LUMO gap is a key indicator of chemical reactivity and can suggest the types of reactions the molecule is likely to undergo. Furthermore, computational methods can simulate its behavior in different solvent environments and predict properties such as its dipole moment and polarizability.
Emerging machine learning and artificial intelligence-driven approaches, which are increasingly used in materials and drug discovery, could also be applied. nih.govmdpi.com By training models on existing databases of amine compounds, it may be possible to predict the properties and potential applications of this compound with increasing accuracy, even before it is synthesized in the lab.
Potential in Advanced Chemical Transformations and Materials Science
The structure of this compound suggests significant potential in both advanced chemical transformations and materials science. The presence of the aryl iodide moiety is particularly noteworthy, as the carbon-iodine bond is a versatile handle for a variety of cross-coupling reactions. This includes well-established transformations like the Suzuki, Heck, and Sonogashira reactions, allowing for the facile introduction of new carbon-carbon bonds. This capability positions the molecule as a valuable building block for the synthesis of complex organic frameworks.
In the realm of materials science, diarylamine derivatives are known to be components of organic electronic materials. Triarylamines, for example, are often used as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells due to their electron-donating nature. researchgate.net The specific combination of the electron-donating ethoxybenzyl group and the reactive iodophenyl group in this compound could lead to novel materials with tailored optoelectronic properties. The potential for polymerization through reactions at the iodide position could also lead to the development of novel conductive polymers or materials with interesting photophysical characteristics. The exploration of this compound and its analogs could therefore pave the way for new advancements in the design and synthesis of functional organic materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine, and how do reaction conditions influence yield?
- Methodology :
-
Step 1 : Prepare 4-iodoaniline and 4-ethoxybenzyl chloride via nucleophilic substitution (e.g., alkylation of 4-ethoxyphenol with thionyl chloride) .
-
Step 2 : Perform a Buchwald-Hartwig coupling or Ullmann condensation to link the aryl iodide and benzylamine groups. Use palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in a refluxing solvent (toluene or DMF) at 100–120°C for 12–24 hours .
-
Key Variables : Catalyst loading (1–5 mol%), base (Cs₂CO₃ or KOtBu), and solvent polarity significantly impact yield (typical yields: 50–75%). Monitor by TLC or HPLC .
- Data Table :
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 68 | |
| CuI/1,10-phenanthroline | DMF | 120 | 52 |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substituent positions. The ethoxy group (δ ~3.8 ppm, quartet) and aromatic protons (δ ~7.0–7.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions (expected [M+H]⁺: ~438.0 m/z for C₁₅H₁₅INO).
- X-ray Crystallography : Resolve crystal structure to confirm planarity of the aryl-amine bond and intermolecular interactions (e.g., C–I···π contacts) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level for light atoms and LanL2DZ for iodine. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition (e.g., Pd insertion at C–I bond) .
- Kinetic Studies : Simulate transition states for Suzuki-Miyaura coupling using iodine as a leaving group. Compare activation energies for aryl iodide vs. bromide analogs .
Q. What in vitro assays are suitable for assessing the enzyme inhibitory potential of this compound?
- Methodology :
- Urease Inhibition : Adapt protocols from thiazole-based Schiff base studies . Use jack bean urease, monitor ammonia release via indophenol method (λ = 630 nm). IC₅₀ values < 10 µM suggest high potency.
- Kinase Assays : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization. Compare inhibition to reference compounds like gefitinib .
Q. How do structural modifications (e.g., replacing iodine with other halogens) affect biological activity and stability?
- Methodology :
- SAR Analysis : Synthesize analogs (Br, Cl, F) and compare logP (via shake-flask method) and metabolic stability (microsomal assays). Iodine enhances lipophilicity (logP ~4.2) but reduces plasma stability (t₁/₂ < 30 min in rat liver microsomes) .
- Crystallographic Comparison : Resolve structures of analogs to correlate halogen size with binding pocket interactions (e.g., steric clashes in Br vs. I derivatives) .
Data Contradictions & Resolution
Q. Discrepancies in reported catalytic efficiencies for Pd-mediated couplings of aryl iodides: How to validate optimal conditions?
- Resolution :
- Reproducibility Tests : Replicate literature procedures (e.g., Pd(OAc)₂/Xantphos in toluene vs. CuI/phenanthroline in DMF ).
- Control Experiments : Test for trace moisture/oxygen (common yield-lowering factors in Pd catalysis). Use glovebox techniques for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
